molecular formula C20H23N3O4S B2855721 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea CAS No. 877641-60-6

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea

Cat. No.: B2855721
CAS No.: 877641-60-6
M. Wt: 401.48
InChI Key: LWHZCUSZFOMNJH-UHFFFAOYSA-N
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Description

    Starting Material: 3,4-Dimethoxyphenylpyrrolidinone

    Reagents: Isocyanate derivative of 2-(methylthio)aniline

    Conditions: Room temperature, solvent-free or in a suitable organic solvent

    Reaction: Formation of the final urea compound

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea typically involves multi-step organic reactions

  • Formation of Pyrrolidinone Core:

      Starting Material: 3,4-Dimethoxybenzaldehyde

      Reagents: Ammonium acetate, acetic acid

      Conditions: Reflux in ethanol

      Reaction: Formation of 3,4-dimethoxyphenylpyrrolidinone

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or organolithium reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, organolithium reagents

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: It may serve as a probe to study biochemical pathways and molecular interactions in cells.

    Materials Science: The compound’s unique structure could be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific enzymes, receptor modulation, or interference with cellular signaling pathways.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(2-(methylthio)phenyl)urea
  • 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea
  • 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea

Comparison: 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is unique due to the presence of both the dimethoxyphenyl and methylthiophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C21H24N2O4C_{21}H_{24}N_{2}O_{4} with a molecular weight of 368.43 g/mol. Its structural characteristics include a pyrrolidinone core and a dimethoxyphenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H24N2O4
Molecular Weight368.43 g/mol
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, it has been evaluated for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and cancer progression.

Inhibition of IDO1

Recent studies have shown that compounds based on the phenyl urea scaffold exhibit selective inhibition of IDO1. The presence of specific functional groups in the structure significantly influences their binding affinity and inhibitory potency. For instance, modifications to the phenyl ring can enhance or diminish activity, highlighting the importance of SAR in drug design .

Biological Evaluation

In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of IDO1 inhibitory activity. A notable study synthesized a series of phenyl urea derivatives and assessed their efficacy against IDO1 and tryptophan 2,3-dioxygenase (TDO). The results indicated that certain substitutions on the phenyl ring led to enhanced IDO1 inhibition while maintaining selectivity over TDO .

Case Studies

  • Anti-tumor Activity : In vivo studies have indicated that compounds similar to this compound can exhibit significant anti-tumor effects in xenograft models. For example, a related compound demonstrated efficacy in reducing tumor size in bladder cancer models by inhibiting IDO1 activity, thus enhancing anti-tumor immunity .
  • Pharmacokinetics : The pharmacokinetic profiles of these compounds reveal favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents. Studies have shown that modifications can lead to improved bioavailability and reduced toxicity.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-26-16-9-8-14(11-17(16)27-2)23-12-13(10-19(23)24)21-20(25)22-15-6-4-5-7-18(15)28-3/h4-9,11,13H,10,12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHZCUSZFOMNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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